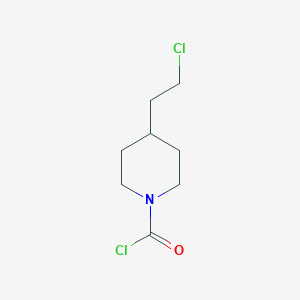

4-(2-Chloroethyl)piperidine-1-carbonyl chloride

Description

4-(2-Chloroethyl)piperidine-1-carbonyl chloride is a heterocyclic compound featuring a piperidine ring substituted with a 2-chloroethyl group at the 4-position and a reactive carbonyl chloride moiety at the 1-position. This structure confers dual reactivity: the chloroethyl group enables alkylation reactions, while the carbonyl chloride facilitates nucleophilic acyl substitution. The compound is widely utilized in medicinal chemistry for synthesizing inhibitors and bioactive molecules, such as poly(ADP-ribose) polymerase (PARP) inhibitors and imidazole-based derivatives . Its applications are driven by its ability to introduce both alkylating and carbamoylating functionalities into target molecules.

Properties

IUPAC Name |

4-(2-chloroethyl)piperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO/c9-4-1-7-2-5-11(6-3-7)8(10)12/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKCZCVSTHSWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Piperidine and 2-chloroethyl chloroformate.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

Procedure: Piperidine is added to a solution of 2-chloroethyl chloroformate in the chosen solvent, and the mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form 4-(2-chloroethyl)piperidine.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Hydrolysis: Conducted in aqueous acidic or basic conditions, often at elevated temperatures.

Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Yields various substituted piperidine derivatives.

Hydrolysis: Produces 4-(2-chloroethyl)piperidine-1-carboxylic acid.

Reduction: Forms 4-(2-chloroethyl)piperidine.

Scientific Research Applications

Organic Synthesis

4-(2-Chloroethyl)piperidine-1-carbonyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various substituted piperidine derivatives, which are crucial in developing new pharmaceuticals and agrochemicals. Its reactivity allows for nucleophilic substitution reactions, hydrolysis, and reductions that yield diverse chemical entities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its ability to modify biomolecules makes it useful in studying biological pathways and interactions. Research has highlighted its utility in drug development, particularly for compounds targeting neurodegenerative diseases and cancer.

Case Studies

- Anticancer Activity : Derivatives related to this compound have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. Mechanisms involve inducing apoptosis and inhibiting cell proliferation.

- Anticholinesterase Activity : Compounds derived from piperidine structures have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. The piperidine moiety enhances brain exposure compared to existing drugs.

- Antimicrobial Properties : Piperidine derivatives exhibit activity against a range of pathogens, indicating potential for developing new antimicrobial agents.

Biological Research

In biological studies, the electrophilic nature of the carbonyl chloride group allows it to form covalent bonds with nucleophiles found in biomolecules. This reactivity facilitates the exploration of biological mechanisms and interactions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

- Substitution Reactions : The chloroethyl group can be replaced by various nucleophiles such as amines or thiols.

- Hydrolysis : The carbonyl chloride group can be hydrolyzed to yield carboxylic acids.

- Reduction : Reduction processes can convert this compound into 4-(2-chloroethyl)piperidine.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)piperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-(2-Chloroethyl)piperidine-1-carbonyl chloride | C₈H₁₁Cl₂NO | 232.09 | Piperidine core, 4-(2-chloroethyl), 1-carbonyl chloride |

| 4-(2-Chloroethyl)morpholine | C₆H₁₁Cl₂NO | 200.07 | Morpholine core (oxygen atom), 4-(2-chloroethyl) |

| 4-(2-Chloroethyl)pyrrolidine | C₆H₁₁Cl₂N | 186.07 | Pyrrolidine core (5-membered ring), 4-(2-chloroethyl) |

| 1-(2-Chloroethyl)piperidine (14c) | C₇H₁₃ClN | 163.64 | Piperidine core, 1-(2-chloroethyl), lacks carbonyl chloride |

| 4-(Trifluoromethyl)piperidine-1-carbonyl chloride | C₇H₉ClF₃NO | 215.60 | Piperidine core, 4-(trifluoromethyl), 1-carbonyl chloride |

Key Observations :

- The carbonyl chloride in this compound distinguishes it from analogs like 1-(2-chloroethyl)piperidine (14c), enhancing its reactivity toward amines and alcohols .

- Morpholine and pyrrolidine analogs exhibit reduced steric hindrance due to smaller ring sizes, which may favor nucleophilic substitution kinetics .

Alkylation and Carbamoylation

- This compound reacts with nucleophiles (e.g., imidazole derivatives) to yield carbamoylated products, as seen in the synthesis of PARP inhibitors (e.g., compound 15c ) . Its dual functionality allows sequential alkylation-carbamoylation, a feature absent in simpler analogs like 1-(2-chloroethyl)piperidine.

- 4-(2-Chloroethyl)morpholine and 4-(2-Chloroethyl)pyrrolidine are primarily used for alkylation, forming imidazole derivatives (e.g., compounds 1–3 ) via SN2 reactions. However, they lack the carbonyl chloride group, limiting their utility in carbamoylation .

PARP Inhibition

- Tertiary amines derived from this compound (e.g., 15c ) demonstrated superior PARP inhibitory activity (IC₅₀ = 0.8 μM) compared to secondary amines (IC₅₀ >10 μM). This highlights the importance of the piperidine-carbamoyl motif in binding affinity .

- Analog 14d (2,2,6,6-tetramethyl-1-(2-chloroethyl)piperidine) showed enhanced activity due to steric protection of the alkylating group, reducing off-target reactivity .

Biological Activity

4-(2-Chloroethyl)piperidine-1-carbonyl chloride is a synthetic compound with significant implications in medicinal chemistry and biological research. Its structure features a piperidine ring, which is known for its diverse biological activities, including potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₇H₈ClN O

- Molecular Weight : 161.6 g/mol

- Density : 862 kg/m³

The biological activity of this compound primarily arises from its ability to act as an electrophile due to the presence of the carbonyl chloride group. This allows it to undergo nucleophilic substitution reactions with various biological molecules, leading to the formation of covalent bonds. The reactivity of this compound can be exploited to modify biomolecules, facilitating the study of biological pathways and interactions .

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of derivatives related to this compound. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with key molecular targets.

2. Anticholinesterase Activity

Compounds derived from piperidine structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . The introduction of the piperidine moiety has been shown to enhance brain exposure and improve pharmacological profiles compared to existing drugs like donepezil .

3. Antimicrobial Properties

The antimicrobial potential of piperidine derivatives has also been assessed. These compounds exhibit activity against a range of pathogens, suggesting that modifications to the piperidine structure can lead to new antimicrobial agents .

Case Studies

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-(2-Chloroethyl)piperidine-1-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the chloroethyl and carbonyl chloride groups to the piperidine ring. Key steps include:

- Chlorination : Use of chlorinating agents (e.g., thionyl chloride) under anhydrous conditions to form the carbonyl chloride moiety.

- Purification : Solvent extraction (e.g., dichloromethane) followed by washing with sodium bicarbonate to neutralize acidic byproducts .

- Optimization : Monitor reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry to avoid side reactions like over-chlorination. Reference analogous piperidine syntheses for guidance on reagent ratios .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the presence of the chloroethyl group (δ 3.5–4.0 ppm for CHCl) and carbonyl chloride (no direct proton signal). Compare with NIST-standardized spectra of structurally similar piperidine derivatives .

- Chromatography : HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity (>95%).

- Melting Point : Cross-reference with literature values for analogous compounds (e.g., 128–129°C for 4-(chloromethyl)piperidine derivatives) .

Q. What safety protocols are essential for handling this compound given its reactive groups?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of volatile HCl byproducts.

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to avoid hydrolysis of the carbonyl chloride group .

- Spill Management : Neutralize spills with sodium bicarbonate before disposal. Avoid aqueous solutions to prevent exothermic decomposition .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Parameter Screening : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems (e.g., microreactors) enhance heat transfer and mixing efficiency, reducing side products .

- Response Surface Modeling : Optimize yield by correlating reagent stoichiometry (e.g., 1.2:1 chlorinating agent:piperidine) with reaction time. Statistical tools like ANOVA help identify critical factors .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloroethyl group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Compare with sulfonyl-substituted piperidines, where electron-deficient rings reduce nucleophilic attack rates .

- Steric Considerations : The piperidine ring’s chair conformation may hinder access to the carbonyl chloride, necessitating bulky base catalysts (e.g., DMAP) to enhance reactivity .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Advanced NMR : Use -NMR DEPT-135 to distinguish CH and CH groups in the chloroethyl chain. 2D COSY or HSQC clarifies coupling patterns caused by conformational isomerism .

- Computational Validation : Compare experimental IR or Raman spectra with density functional theory (DFT)-predicted vibrational modes for the proposed structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.